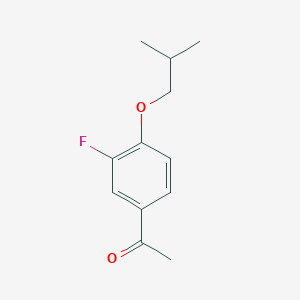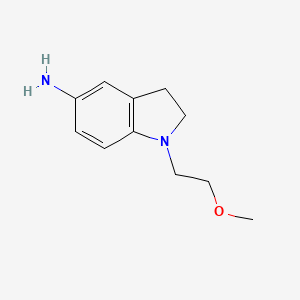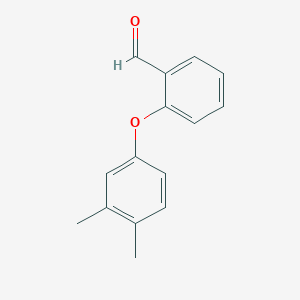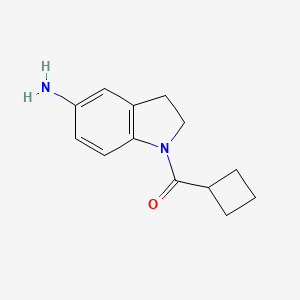
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine
Descripción general
Descripción
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine (CID-106065) is a cyclic amino acid derivative that has been extensively studied in recent years due to its potential applications in the field of biochemistry and medicinal chemistry. CID-106065 is a unique molecule with a cyclic structure that contains both an amine and a carbonyl group. This molecule has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to be a potent inhibitor of the enzyme cytochrome P450 2C19 (CYP2C19).
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including “1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine”, have been studied for their potential as antiviral agents. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives, which can be optimized for enhanced antiviral properties.
Anti-inflammatory Properties
The indole scaffold is a common feature in many anti-inflammatory drugs. Research into indole derivatives has revealed their potential to modulate inflammatory pathways, which could lead to the development of new anti-inflammatory medications . This application is particularly relevant in the treatment of chronic inflammatory diseases.
Anticancer Potential
Indole derivatives have been explored for their anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation. The indole ring system’s ability to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new anticancer drugs .
Anti-HIV Effects
Some indole derivatives have shown promise as anti-HIV agents. Their ability to inhibit the replication of the HIV virus could be harnessed to create new treatments for HIV/AIDS . The indole core can be modified to increase its efficacy and reduce potential side effects.
Antioxidant Effects
The indole nucleus has inherent antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Derivatives of “1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine” could potentially be used to treat conditions caused by free radicals .
Antimicrobial Activity
Indole derivatives have been identified as potent antimicrobial agents against a broad spectrum of pathogens. Their mechanism of action often involves disrupting microbial cell wall synthesis or interfering with essential enzymes . This application is crucial in the era of rising antibiotic resistance.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context and the targets of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
(5-amino-2,3-dihydroindol-1-yl)-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-1-3-9/h4-5,8-9H,1-3,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGBFBASIMUYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



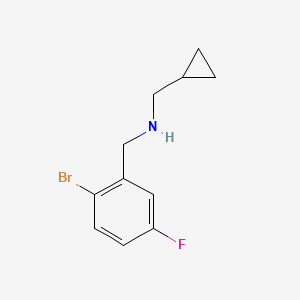
![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)
![N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine](/img/structure/B1385744.png)


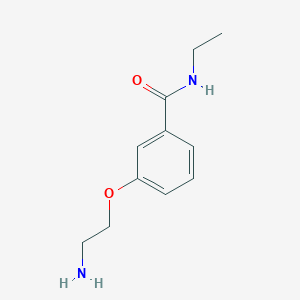

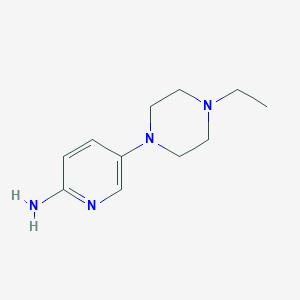
![1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1385759.png)
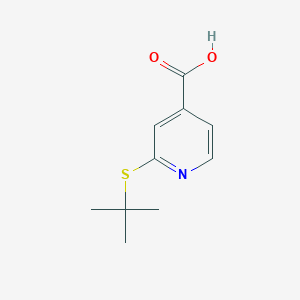
![1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one](/img/structure/B1385761.png)
